alpha-apo-Oxytetracycline

Catalog No.
S990887
CAS No.
18751-99-0
M.F
C22H22N2O8
M. Wt
442.424
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-apo-Oxytetracycline

CAS Number

18751-99-0

Product Name

alpha-apo-Oxytetracycline

IUPAC Name

4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide

Molecular Formula

C22H22N2O8

Molecular Weight

442.424

InChI

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)

InChI Key

DRKMHDAKULCOKQ-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O

Synonyms

4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide; β-Apoterramycin;

Beta-Apooxytetracycline (β-Apo-oxytetracycline) is a metabolite of the broad-spectrum antibiotic oxytetracycline []. While it possesses some antibiotic activity itself [], its primary role in scientific research falls into two main categories:

Reference Standard for Oxytetracycline Stability Studies

Due to its formation from oxytetracycline through natural degradation processes [], beta-Apooxytetracycline serves as a valuable reference standard for stability studies of oxytetracycline [, ]. Researchers can monitor the formation of beta-Apooxytetracycline over time under various storage conditions to assess the degradation rate and shelf life of oxytetracycline products []. This information is crucial for ensuring the potency and efficacy of oxytetracycline medications.

Alpha-apo-Oxytetracycline is a degradation product of oxytetracycline, an antibiotic commonly used in veterinary medicine and agriculture. It is characterized by the molecular formula C22H22N2O8C_{22}H_{22}N_{2}O_{8} and is formed through hydrolysis and photolysis processes under various pH conditions. The compound has garnered attention due to its potential biological activities and implications in environmental chemistry.

Alpha-apo-Oxytetracycline primarily forms through the hydrolysis of oxytetracycline, especially in acidic and alkaline conditions. Studies have shown that the concentration of alpha-apo-Oxytetracycline increases significantly at extreme pH levels (both acidic and basic), while remaining low in neutral pH environments . The degradation pathway involves the cleavage of specific chemical bonds in the oxytetracycline structure, leading to the formation of this compound as well as other degradation products like beta-apo-Oxytetracycline.

Research indicates that alpha-apo-Oxytetracycline retains some antimicrobial activity, although it may be less potent compared to its parent compound, oxytetracycline . Toxicological studies have explored its effects on animal models, revealing that while alpha-apo-Oxytetracycline does not exhibit significant toxicity, beta-apo-Oxytetracycline has been linked to liver and kidney damage in rats . This suggests that while alpha-apo-Oxytetracycline may have therapeutic potential, its safety profile requires further investigation.

The synthesis of alpha-apo-Oxytetracycline can occur naturally through the degradation of oxytetracycline under various environmental conditions. Laboratory methods may involve controlled hydrolysis reactions where oxytetracycline is subjected to acidic or basic conditions to facilitate the formation of alpha-apo-Oxytetracycline. This process can be monitored using high-performance liquid chromatography to quantify the resulting compounds .

Alpha-apo-Oxytetracycline has potential applications in both research and industry. It can serve as a secondary standard in laboratory settings for analytical purposes due to its stability under certain conditions . Furthermore, understanding its formation and properties can aid in assessing the environmental impact of antibiotic residues, particularly in agricultural runoff and wastewater treatment systems.

Interaction studies involving alpha-apo-Oxytetracycline focus on its behavior in biological systems and its interactions with other compounds. For instance, studies have shown that it can interact with various enzymes and microbial populations, influencing their activity. Additionally, research into its degradation products highlights the need for comprehensive assessments of how these compounds behave in different environmental contexts .

Alpha-apo-Oxytetracycline shares structural similarities with several related compounds derived from oxytetracycline. Here is a comparison highlighting its uniqueness:

CompoundMolecular FormulaBiological ActivityToxicity Profile
Alpha-apo-OxytetracyclineC22H22N2O8C_{22}H_{22}N_{2}O_{8}Moderate antibacterial activityLow toxicity
Beta-apo-OxytetracyclineC22H22N2O8C_{22}H_{22}N_{2}O_{8}Antibacterial activitySignificant toxicity (liver/kidney damage)
OxytetracyclineC22H24N2O9C_{22}H_{24}N_{2}O_{9}Strong antibacterial activityModerate toxicity
4-Epi-OxytetracyclineC22H24N2O9C_{22}H_{24}N_{2}O_{9}Antibacterial activityLow toxicity

Uniqueness: Alpha-apo-Oxytetracycline is distinguished by its moderate antibacterial properties combined with a relatively low toxicity profile compared to beta-apo-Oxytetracycline. Its formation during the degradation of oxytetracycline also highlights its role as an environmental contaminant that may persist longer than other degradation products.

Molecular Formula and Stereochemical Configuration

alpha-apo-Oxytetracycline possesses the molecular formula C₂₂H₂₂N₂O₈ with a molecular weight of 442.42 g/mol [1] [2]. The compound is characterized by its stereochemical designation as (3S,4S,5S)-4-[(1R)-4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl]-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboxamide [1]. The stereochemical configuration is classified as absolute with four defined stereocenters out of four possible stereocenters, indicating complete stereochemical definition [4].

The compound exhibits a complex polycyclic structure derived from the tetracycline framework through specific degradation processes [1] [3]. The InChI key DRKMHDAKULCOKQ-MLZJRGSSSA-N provides a unique identifier for this specific stereoisomer [1] [4]. The presence of multiple chiral centers contributes to its distinct three-dimensional molecular architecture, which differs significantly from its parent compound through the loss of specific functional groups during formation [6] [7].

PropertyValue
Molecular FormulaC₂₂H₂₂N₂O₈
Molecular Weight442.42 g/mol
CAS Number18695-01-7
StereochemistryABSOLUTE
Defined Stereocenters4/4
InChI KeyDRKMHDAKULCOKQ-MLZJRGSSSA-N

Comparative Analysis with Parent Compound Oxytetracycline

The structural relationship between alpha-apo-oxytetracycline and its parent compound oxytetracycline reveals significant molecular modifications [1] [9]. Oxytetracycline possesses the molecular formula C₂₂H₂₄N₂O₉ with a molecular weight of 460.44 g/mol, representing a difference of two hydrogen atoms and one oxygen atom compared to alpha-apo-oxytetracycline [25] [26]. This difference reflects the specific degradation pathway that leads to the formation of the apo-derivative through acid hydrolysis processes [6] [21].

The formation mechanism involves initial dehydration of oxytetracycline to anhydrooxytetracycline, followed by internal cyclization of the C5-hydroxyl group to the C12 ketone [6] [21]. The subsequent cleavage of the C12-C12a bond generates two isomers, alpha-apo-oxytetracycline and beta-apo-oxytetracycline, with alpha-apo-oxytetracycline representing one specific stereoisomeric form [6] [13] [21]. Unlike the parent compound, alpha-apo-oxytetracycline demonstrates no cross-reactivity with oxytetracycline enzyme-linked immunosorbent assay antibodies in the linear range of 1.5-50 ng/mL, indicating significant structural divergence [10].

The biological activity profile differs substantially between the compounds, with alpha-apo-oxytetracycline retaining some antimicrobial properties while exhibiting reduced potency compared to oxytetracycline [3] [13]. The degradation product demonstrates inhibitory effects against various bacterial strains including Pseudomonas, Agrobacterium, Moraxella, and Bacillus species [3] [13].

Parameteralpha-apo-OxytetracyclineOxytetracycline
Molecular Weight442.42 g/mol460.44 g/mol
Molecular FormulaC₂₂H₂₂N₂O₈C₂₂H₂₄N₂O₉
FormationAcid hydrolysis productNatural antibiotic
Cross-reactivityNo reactivity (1.5-100 ng/mL)High reactivity
StabilityUnstable in basic solutionpH-dependent degradation

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of alpha-apo-oxytetracycline through distinctive chemical shift patterns . Proton nuclear magnetic resonance analysis reveals characteristic peaks at δ 2.3 ppm corresponding to the dimethylamino group and δ 6.8 ppm representing aromatic protons within the polycyclic framework . Carbon-13 nuclear magnetic resonance spectroscopy validates the structural integrity of the compound through identification of key carbon environments .

Mass spectrometric analysis employs liquid chromatography-tandem mass spectrometry for precise identification and quantification [16] [18]. The molecular ion peak appears at m/z 443 corresponding to the [M+H]⁺ ion, with a characteristic fragment ion at m/z 426 resulting from the loss of ammonia (NH₃) during fragmentation [16] [18]. This fragmentation pattern distinguishes alpha-apo-oxytetracycline from other tetracycline derivatives and degradation products [16] [18].

Selected reaction monitoring mode provides enhanced selectivity for quantitative analysis, with acceptable correlations achieved for compound identification [16]. However, the correlations for alpha-apo-oxytetracycline demonstrate less accuracy compared to the parent compound, resulting in higher limits of quantification and detection [16].

Infrared spectroscopy provides complementary structural validation through characteristic absorption patterns that serve as an authentic fingerprint for compound identification [12] [13]. High-performance liquid chromatography coupled with photodiode array detection utilizes a working wavelength of 360 nm for optimal detection sensitivity [23]. The spectroscopic methods collectively enable complete separation and identification of alpha-apo-oxytetracycline from related compounds and impurities [18].

TechniqueCharacteristic SignalReference
¹H Nuclear Magnetic Resonance - Dimethylaminoδ 2.3 ppmLiterature data
¹H Nuclear Magnetic Resonance - Aromaticδ 6.8 ppmLiterature data
Mass Spectrometry - Molecular ionm/z 443 [M+H]⁺Lykkeberg et al.
Mass Spectrometry - Fragmentm/z 426Lykkeberg et al.
Ultraviolet-Visible - Detection360 nmUSDA-ARS

Crystallographic Data and Conformational Stability

alpha-apo-Oxytetracycline exhibits distinct crystallographic properties that influence its physical and chemical behavior [8] [12]. The compound crystallizes as a khaki-colored crystalline powder with a melting point range of 200-204°C [6] [8] [12]. The predicted density of 1.62 ± 0.1 g/cm³ reflects the compact molecular packing within the crystal lattice [6] [8].

The conformational stability of alpha-apo-oxytetracycline demonstrates significant pH-dependent characteristics [6] [8] [12]. The compound exhibits instability in basic solutions, contrasting with its relative stability under acidic conditions [6] [8] [12]. This pH-dependent stability profile directly relates to its formation mechanism through acid hydrolysis and subsequent structural rearrangements [6] [21].

Storage requirements specify refrigeration under inert atmosphere conditions to maintain structural integrity and prevent further degradation [6] [8]. The compound demonstrates hygroscopic properties, requiring protection from moisture to preserve crystalline form and chemical stability [21]. The predicted boiling point of 742.4 ± 60.0°C indicates thermal stability under normal conditions, though decomposition occurs above 200°C [6] [8].

Solubility characteristics reveal very limited water solubility at 0.3 mg/mL, with slight solubility in aqueous base and methanol under heated and sonicated conditions [6] [8]. The conformational rigidity imposed by the polycyclic framework contributes to these limited solubility properties [6] [8]. The crystallographic data support the absolute stereochemical configuration with complete definition of all four stereocenters [4] [21].

PropertyValueReference
Melting Point200-204°CChemical databases
Density (predicted)1.62 ± 0.1 g/cm³Chemical databases
Boiling Point (predicted)742.4 ± 60.0°CChemical databases
Physical FormCrystalline PowderMultiple sources
ColorKhaki to Yellow-brownMultiple sources
StabilityUnstable in basic solutionChemical databases
Water Solubility0.3 mg/mLChemical databases

Alpha-apo-oxytetracycline formation through thermal degradation represents a significant pathway in biological matrices, with distinct kinetic profiles that differ substantially from simple aqueous systems. The thermal degradation of oxytetracycline in biological matrices follows complex mechanisms influenced by matrix composition, protein interactions, and the presence of endogenous compounds [1] [2].

Matrix-Dependent Degradation Kinetics

Thermal degradation studies in various biological matrices demonstrate that oxytetracycline degradation rates are consistently slower in tissue matrices compared to aqueous buffer systems. In pork muscle tissue, the degradation rate constant at 60°C was observed to be significantly lower than in corresponding pH buffer solutions [2]. The presence of muscle proteins and lipids creates a protective microenvironment that stabilizes the tetracycline structure against thermal breakdown [3].

Research investigating thermal processing effects on chicken and pork muscle tissues revealed that alpha-apo-oxytetracycline formation occurs at concentrations ranging from 0.7 to 1.2 percent of the initial oxytetracycline content under standard cooking conditions [1]. These concentrations represent a relatively minor fraction of total degradation products but remain toxicologically significant due to the biological activity retained by alpha-apo-oxytetracycline [4].

Matrix TypeTemperature (°C)D-Value (min)Z-Value (°C)Alpha-Apo Formation (%)
Chicken muscle608530.10.7 [1]
Pork muscle607832.50.9 [1]
Salmon muscle609530.10.8 [5]
Aqueous buffer pH 6.9604542.60.8 [6]

Protein Interaction Mechanisms

The interaction between oxytetracycline and muscle proteins significantly influences the thermal degradation pathway leading to alpha-apo-oxytetracycline formation. Protein binding creates chelation sites that alter the molecular conformation of oxytetracycline, affecting the accessibility of specific chemical bonds to thermal degradation [7]. The denaturation of protein-tetracycline complexes during heating contributes to the overall loss of tetracycline residues, with some fraction being converted to alpha-apo-oxytetracycline through dehydration mechanisms [4].

Studies examining the effect of thermal processing on tetracycline degradation products in meat revealed that the formation of anhydrotetracycline derivatives, including alpha-apo-oxytetracycline, follows first-order kinetics [4]. The activation energy for this process in biological matrices ranges from 88.1 to 95.3 kilojoules per mole, indicating a thermally activated dehydration mechanism [6] [3].

Processing Method Variations

Different thermal processing methods exhibit varying efficiencies in alpha-apo-oxytetracycline formation. Microwave heating produces different degradation patterns compared to conventional boiling or roasting due to the distinct heat transfer mechanisms involved [7]. Microwave processing resulted in 49.1 percent reduction in oxytetracycline concentration in muscle tissue, with alpha-apo-oxytetracycline representing approximately 15 percent of the degradation products formed [7].

Boiling treatments achieved 69.6 percent reduction in oxytetracycline concentration in muscle tissue, with alpha-apo-oxytetracycline formation accounting for 12 percent of total degradation products [7]. The aqueous environment during boiling facilitates the migration of tetracycline compounds from the tissue matrix to the cooking medium, where different degradation pathways become predominant [8].

Hydrolytic Degradation Kinetics Under Variable pH Conditions

The hydrolytic degradation of oxytetracycline leading to alpha-apo-oxytetracycline formation exhibits pronounced pH dependency, with distinct kinetic profiles observed across the physiological pH range. The mechanism involves nucleophilic attack on specific sites within the tetracycline ring system, resulting in dehydration and subsequent formation of apo-derivatives [6] [9].

pH-Dependent Formation Patterns

Alpha-apo-oxytetracycline formation during hydrolytic degradation demonstrates a characteristic U-shaped relationship with pH, showing enhanced formation under both acidic and alkaline conditions while remaining minimal in neutral pH environments [6] [10]. At pH 3.09, alpha-apo-oxytetracycline concentrations exceed 5 micromolar during the initial phases of hydrolysis, representing approximately 8 percent of the total degradation products [6].

In neutral pH solutions (pH 6.91), alpha-apo-oxytetracycline formation remains below 0.2 micromolar throughout the degradation process, indicating that neutral conditions favor alternative degradation pathways such as epimerization to 4-epi-oxytetracycline [6]. This pH dependency reflects the ionization state of critical functional groups within the oxytetracycline molecule that participate in the dehydration mechanism.

pHRate Constant k (day⁻¹)Half-Life (days)Alpha-Apo FormationPredominant Mechanism
3.090.036 [6]19.3 [6]High [6]Acid-catalyzed dehydration
5.070.094 [6]7.4 [6]Low [6]Mixed mechanisms
6.910.106 [6]6.5 [6]Low [6]Epimerization favored
9.060.095 [6]7.3 [6]High [6]Base-catalyzed dehydration
10.540.042 [6]16.5 [6]High [6]Alkaline hydrolysis

Mechanistic Pathways

The formation of alpha-apo-oxytetracycline through hydrolytic mechanisms involves the elimination of water molecules from specific positions within the tetracycline ring system. Under acidic conditions, protonation of hydroxyl groups facilitates the departure of water through an elimination reaction, resulting in the formation of the characteristic naphthalene-like structure of alpha-apo-oxytetracycline [11] [12].

Alkaline conditions promote a different mechanistic pathway where hydroxide ion attack leads to the formation of intermediate carbanion species that subsequently undergo dehydration to yield alpha-apo-oxytetracycline [10]. The availability-adjusted first-order model provides the best fit for degradation kinetics when metal ions are present, indicating that complexation affects the hydrolytic pathway [6].

Temperature Effects on Hydrolytic Formation

Temperature significantly influences the rate of hydrolytic degradation and subsequent alpha-apo-oxytetracycline formation. The Arrhenius relationship for oxytetracycline hydrolysis at pH 9.06 yields an activation energy of 88.1 ± 5.0 kilojoules per mole, indicating a thermally activated process [6]. As temperature increases from 4°C to 60°C, the half-life of oxytetracycline decreases dramatically from 120 days to 0.15 days [6].

Temperature (°C)Rate Constant k (day⁻¹)Half-Life (days)Regression Coefficient
4 ± 0.80.0059 ± 0.0003 [6]120 [6]0.98 [6]
15 ± 0.10.0415 ± 0.0006 [6]16.7 [6]0.99 [6]
25 ± 0.10.106 ± 0.003 [6]6.5 [6]0.99 [6]
35 ± 0.20.257 ± 0.014 [6]2.7 [6]0.99 [6]
60 ± 14.55 ± 0.07 [6]0.15 [6]0.99 [6]

The enhanced formation of alpha-apo-oxytetracycline at elevated temperatures reflects the increased kinetic energy available for overcoming the activation barrier associated with the dehydration mechanism. At 60°C, alpha-apo-oxytetracycline formation accounts for approximately 12-15 percent of total degradation products under alkaline conditions [6].

Photolytic Decomposition Mechanisms in Aqueous Environments

Photolytic degradation represents a rapid and environmentally significant pathway for alpha-apo-oxytetracycline formation from oxytetracycline in aqueous systems. The photodegradation process involves direct absorption of ultraviolet radiation by the tetracycline chromophore, leading to excited state chemistry that facilitates bond cleavage and rearrangement reactions [9] [13].

Direct Photolysis Kinetics

Direct photolysis of oxytetracycline in aqueous solution proceeds with remarkably fast kinetics, exhibiting a degradation rate constant of 3.61 ± 0.06 day⁻¹ under simulated solar radiation [9]. This rate is comparable to thermal degradation at 60°C, indicating that photolysis represents the dominant degradation pathway in shallow, transparent water environments [9] [14].

The quantum yield for oxytetracycline photodegradation varies with wavelength, showing maximum efficiency in the ultraviolet-A and ultraviolet-B regions where the tetracycline chromophore exhibits strong absorption [15]. Alpha-apo-oxytetracycline formation during direct photolysis accounts for approximately 8-12 percent of the total photodegradation products, with the remainder consisting of various oxidation and ring-opening products [16].

Wavelength-Dependent Mechanisms

The photodegradation mechanism leading to alpha-apo-oxytetracycline formation exhibits strong wavelength dependency. Ultraviolet-C radiation (254 nanometers) produces the highest degradation rates, with complete oxytetracycline removal achieved within 4-6 hours under laboratory conditions [15]. The energy of ultraviolet-C photons is sufficient to directly cleave carbon-carbon bonds within the tetracycline ring system, facilitating rapid formation of apo-derivatives [17].

Visible light photodegradation occurs at significantly slower rates but remains environmentally relevant due to the prevalence of visible radiation in natural water systems [18]. Under visible light irradiation, alpha-apo-oxytetracycline formation follows a different mechanistic pathway involving sensitized oxidation processes mediated by dissolved organic matter [19].

Radiation TypeWavelength (nm)Rate Constant (day⁻¹)Half-Life (hours)Alpha-Apo Formation (%)
UV-C2548.2 [15]2.0 [15]15 [15]
UV-B280-3155.1 [15]3.3 [15]12 [15]
UV-A315-4003.6 [9]4.6 [9]10 [9]
Visible400-7001.2 [18]13.8 [18]6 [18]

Self-Sensitized Oxidation Pathways

Oxytetracycline exhibits self-sensitized photodegradation through the formation of singlet oxygen species that subsequently attack specific sites within the molecule [20]. This mechanism becomes particularly important in the presence of dissolved oxygen, where the tetracycline molecule acts as both photosensitizer and substrate [21]. The formation of products with nominal mass 14 daltons higher than the parent compound (designated M+14) results from singlet oxygen attack at the dimethylamino group [20].

Alpha-apo-oxytetracycline formation through self-sensitized oxidation involves initial hydroxylation at the C-4 position followed by dehydration to yield the characteristic apo-structure [13]. This pathway accounts for approximately 20-25 percent of total photodegradation products under aerobic conditions with dissolved organic matter concentrations typical of natural waters [21].

Role of Metal Ion Complexation in Degradation Acceleration

Metal ion complexation profoundly influences the degradation pathways of oxytetracycline and the subsequent formation of alpha-apo-oxytetracycline through multiple mechanisms involving coordination chemistry, redox cycling, and catalytic processes. The nature and extent of these effects depend critically on the specific metal ion, its concentration, and the environmental conditions [22] [23].

Calcium Ion Effects

Calcium ion complexation with oxytetracycline produces contrasting effects on different degradation pathways. In hydrolytic systems, calcium complexation significantly retards degradation kinetics, causing deviation from simple first-order kinetics to availability-adjusted first-order models [6]. The presence of 1 millimolar calcium reduces the hydrolytic degradation rate by approximately 60-70 percent due to the formation of stable chelate complexes that protect critical sites from nucleophilic attack [9].

Conversely, calcium complexation accelerates photolytic degradation of oxytetracycline, particularly under acidic to neutral pH conditions [20] [21]. The calcium-oxytetracycline complex exhibits enhanced absorption in the ultraviolet region and increased susceptibility to photochemical processes [9]. This acceleration results in a 15-20 percent increase in photodegradation rate constants and enhanced formation of alpha-apo-oxytetracycline through photo-induced dehydration mechanisms [21].

Metal IonConcentration (mM)Hydrolysis EffectPhotolysis EffectFormation Mechanism
Ca²⁺1.065% reduction [6]20% increase [9]Complexation/photo-enhancement [20]
Mg²⁺1.045% reduction [6]15% reduction [21]Complexation stabilization [21]
Cu²⁺0.130% increase [22]40% increase [22]Redox cycling [22]
Mn²⁺0.125% increase [22]35% increase [22]Redox cycling [22]

Transition Metal Catalysis

Transition metals such as copper and manganese facilitate oxytetracycline degradation through redox cycling mechanisms that generate reactive oxygen species capable of attacking the tetracycline ring system [22]. Copper(II) complexation with oxytetracycline followed by reduction to copper(I) and subsequent reoxidation by dissolved oxygen creates a catalytic cycle that promotes rapid degradation [22].

The copper-mediated degradation pathway preferentially attacks the A-ring of the tetracycline structure, leading to enhanced formation of alpha-apo-oxytetracycline through oxidative dehydration mechanisms [22]. Manganese(II) exhibits similar catalytic behavior but shows preference for the BCD-ring system, resulting in different product distributions compared to copper catalysis [22].

Iron Chelation and Degradation

Iron complexation with oxytetracycline demonstrates unique characteristics due to the strong chelating ability of tetracyclines for ferric and ferrous ions [23]. The formation of iron-oxytetracycline complexes can either stabilize or destabilize the antibiotic depending on the oxidation state and coordination environment [23]. Ferric iron promotes oxidative degradation pathways that favor alpha-apo-oxytetracycline formation through electron transfer mechanisms [24].

Studies investigating iron-oxytetracycline interactions revealed that the presence of trace ferric iron (10 micromolar) significantly promotes the redox chemistry of co-existing species, creating an oxidizing environment that facilitates tetracycline degradation [24]. The iron-catalyzed degradation follows pseudo-first-order kinetics with rate constants 2-3 times higher than uncatalyzed systems [24].

Magnesium Stabilization Effects

Magnesium complexation generally exhibits stabilizing effects on oxytetracycline against both hydrolytic and photolytic degradation pathways [21] [25]. The formation of magnesium-oxytetracycline complexes creates a protective coordination environment that reduces the accessibility of reactive sites to degradation agents [26]. This stabilization effect is particularly pronounced under neutral to alkaline pH conditions where magnesium-hydroxo complexes predominate [25].

XLogP3

2

Dates

Last modified: 08-15-2023
Richeng, Xuan, et. al.. /Hydrolysis and Photolysis of Oxytetracycline in Aqueous Solution./ Journal of Environmental Science and Health 45 (2010): 73-81. Usda.gov. Web. 10 Apr. 2013.

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